molecular formula C9H8INO B13015376 4-Iodo-7-methoxy-1H-indole

4-Iodo-7-methoxy-1H-indole

Cat. No.: B13015376
M. Wt: 273.07 g/mol
InChI Key: IKKMCVJUTVSSRA-UHFFFAOYSA-N
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Description

4-Iodo-7-methoxy-1H-indole is a versatile heterocyclic building block designed for advanced organic synthesis and medicinal chemistry research. The indole scaffold is a privileged structure in drug discovery due to its prevalence in biologically active molecules . The presence of both a 7-methoxy group and a 4-iodo substituent on the indole core creates a multi-functional reagent primed for further derivatization. The iodine atom is particularly valuable for engaging in metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, which is a powerful tool for constructing complex molecular architectures . This allows researchers to efficiently create a diverse library of novel compounds for screening against various biological targets. Indole derivatives are known to exhibit a wide spectrum of pharmacological activities, including potential anticancer, antimicrobial, and anti-inflammatory effects, making them central to the development of new therapeutic agents . This compound is supplied For Research Use Only and is strictly intended for use in laboratory research. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions in accordance with all applicable laboratory safety procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8INO

Molecular Weight

273.07 g/mol

IUPAC Name

4-iodo-7-methoxy-1H-indole

InChI

InChI=1S/C9H8INO/c1-12-8-3-2-7(10)6-4-5-11-9(6)8/h2-5,11H,1H3

InChI Key

IKKMCVJUTVSSRA-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)I)C=CN2

Origin of Product

United States

Chemical Reactivity and Transformation of 4 Iodo 7 Methoxy 1h Indole

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Nucleus

The indole ring is inherently electron-rich, making it highly susceptible to electrophilic aromatic substitution (SEAr). wikipedia.orgnih.gov The reactivity is significantly influenced by substituents on the ring. wikipedia.org Methoxy (B1213986) groups, such as the one at the C7 position of 4-Iodo-7-methoxy-1H-indole, are activating and can enhance the nucleophilicity of the indole system. chim.it

Generally, electrophilic attack on the indole nucleus occurs preferentially at the C3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (arenium ion). If the C3 position is occupied, substitution may occur at other positions, guided by the directing effects of existing substituents. While specific studies on the electrophilic substitution of this compound are not extensively detailed, the principles of SEAr on substituted indoles suggest that reactions like halogenation, nitration, and Friedel-Crafts acylation would likely target the C3 position, or potentially the C2, C5, or C6 positions depending on reaction conditions and the steric hindrance imposed by the existing groups. wikipedia.orgbeilstein-journals.org For instance, iodine-catalyzed reactions have been used to synthesize diindolylmethanes by reacting various substituted indoles, highlighting the C3 position's reactivity. beilstein-journals.org

Nucleophilic Substitution Reactions and Transformations

Direct nucleophilic aromatic substitution on the indole ring is generally difficult due to its electron-rich nature. However, specific modifications to the indole structure can enable such reactions. For example, introducing a hydroxyl group on the indole nitrogen can facilitate an unprecedented nucleophilic substitution, a phenomenon explained by "bishomoallylic conjugation". core.ac.uk In the case of 1-methoxy-substituted indoles, the methoxy group can act as a leaving group, allowing for regioselective nucleophilic attack at the C2 position with various nitrogen, sulfur, or carbon-centered nucleophiles. nii.ac.jp

For this compound itself, direct displacement of the iodide at the C4 position by a nucleophile without a catalyst is unlikely. The primary site for nucleophilic character is the indole nitrogen (N1), which can be deprotonated by a base and subsequently alkylated or acylated. However, the most significant transformations involving nucleophiles occur via transition metal catalysis, where the carbon-iodine bond is activated for substitution.

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond at the C4 position of this compound is an excellent functional handle for a wide array of transition metal-catalyzed cross-coupling reactions. thermofisher.com These reactions are fundamental in modern organic synthesis for constructing complex molecules by forming new carbon-carbon and carbon-heteroatom bonds. researchgate.netacs.org Palladium and copper are the most common metals used for these transformations. thermofisher.comresearchgate.net

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. acs.org This reaction is widely used due to its mild conditions and tolerance of various functional groups. acs.orgnih.gov The C4-iodo group of this compound makes it an ideal substrate for coupling with a diverse range of aryl and heteroaryl boronic acids or esters. These reactions typically employ a palladium catalyst, such as Pd(OAc)₂, along with a phosphine (B1218219) ligand and a base. acs.org This methodology provides a direct route to synthesize 4-aryl-7-methoxy-1H-indoles, which are important scaffolds in medicinal chemistry.

Table 1: Examples of Suzuki-Miyaura Coupling Conditions

Aryl Halide Substrate Boronic Acid Catalyst/Ligand Base Solvent Yield Reference
Bromoindole Arylboronic acid Pd(OAc)₂ / dppf Et₃N DMAc/H₂O 66% acs.org
Chloroazaindole 2,4-Difluorophenylboronic acid Pd(OAc)₂ / PPh₃ Na₂CO₃ Toluene/H₂O 91% acs.org

This table presents generalized conditions from literature for similar substrates to illustrate typical reaction parameters.

The Sonogashira coupling reaction is another cornerstone of cross-coupling chemistry, enabling the formation of a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org The reaction is co-catalyzed by palladium and copper complexes and requires a base, typically an amine. wikipedia.orglibretexts.org this compound serves as a suitable electrophile for Sonogashira coupling, allowing for the introduction of various alkynyl moieties at the C4 position. This transformation is crucial for the synthesis of arylalkynes and conjugated enynes. wikipedia.orgnih.gov The reactivity of the halide is a key factor, with iodides being significantly more reactive than bromides or chlorides, often allowing the reaction to proceed under milder conditions. wikipedia.orglibretexts.org

Table 2: Typical Sonogashira Coupling Reaction Parameters

Component Description
Aryl Halide Aryl iodide (e.g., this compound) is highly reactive.
Alkyne A terminal alkyne (e.g., phenylacetylene).
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄, or other Pd(0) or Pd(II) sources. nih.gov
Copper Co-catalyst Typically Copper(I) iodide (CuI). nih.gov
Base An amine base such as triethylamine (B128534) (Et₃N) or diisopropylamine. nih.gov

| Solvent | Anhydrous solvents like THF, DMF, or the amine base itself. |

This table outlines the general components used in a Sonogashira coupling reaction.

Beyond Suzuki and Sonogashira couplings, the C4-iodo bond of this compound can participate in various other palladium-catalyzed reactions. These methods allow for the introduction of a wide range of functional groups, further highlighting the synthetic utility of this building block.

Heck Coupling: This reaction couples the aryl iodide with an alkene to form a new carbon-carbon bond, enabling the synthesis of 4-alkenyl-7-methoxy-1H-indoles.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between the aryl iodide and an amine, providing access to 4-amino-7-methoxy-1H-indole derivatives. nih.gov

Carbonylation: In the presence of carbon monoxide and a suitable nucleophile (like an alcohol), palladium catalysts can facilitate the insertion of a carbonyl group to form esters. A recent method uses ClCF₂CO₂Na as a carbonyl surrogate, avoiding the use of toxic CO gas. organic-chemistry.org This would yield methyl 7-methoxy-1H-indole-4-carboxylate.

Cyanation: The introduction of a nitrile group can be achieved through palladium-catalyzed coupling with a cyanide source.

These transformations often involve direct C-H functionalization or proceed through domino reaction sequences, allowing for the rapid construction of complex heterocyclic systems from unfunctionalized starting materials. beilstein-journals.orgnih.gov

Copper-catalyzed reactions offer a complementary and often more cost-effective alternative to palladium-based methods for certain transformations. sciencedaily.com The Ullmann reaction, one of the earliest examples of metal-catalyzed cross-coupling, uses copper to couple two aryl halides or to form C-N, C-O, or C-S bonds. thermofisher.comorganic-chemistry.org

The C4-Iodo group of this compound is a suitable handle for copper-catalyzed reactions, such as coupling with phenols, thiols, or amines. organic-chemistry.org Recent developments have expanded the scope of copper catalysis to include tandem reactions, where multiple bonds are formed in a single pot. For example, a copper-catalyzed Ullmann-type C-N bond formation followed by an intramolecular cross-dehydrogenative coupling can be used to synthesize multisubstituted indoles. organic-chemistry.org Copper catalysts are also effective in intramolecular cyclization reactions to form fused ring systems, such as pyrroloindoles from iodo-tryptophan derivatives. nih.gov

Cyclization and Rearrangement Reactions Involving the Indole Nucleus

The this compound scaffold serves as a versatile precursor for the construction of more complex, fused heterocyclic systems through various cyclization reactions. The presence of the iodine atom at the C-4 position is particularly strategic, enabling its participation in metal-catalyzed cross-coupling reactions that generate intermediates poised for subsequent intramolecular cyclization.

One of the most powerful strategies involves a palladium-catalyzed Sonogashira coupling followed by an intramolecular cyclization. researchgate.netresearchgate.net In this approach, the C-4 iodo group is coupled with a terminal alkyne. If the alkyne substrate contains a suitably positioned nucleophile, the resulting 4-alkynylindole intermediate can undergo a subsequent ring-closing reaction to form a new carbocyclic or heterocyclic ring fused to the indole core. For instance, coupling with an alkyne bearing a terminal amino or hydroxyl group could lead to the formation of novel polycyclic indole alkaloids or their analogues. wikipedia.org

Table 1: Representative Tandem Sonogashira Coupling-Cyclization Reactions

Reaction TypeDescriptionPotential Product Skeleton
Palladium/Copper-Catalyzed AnnulationSonogashira coupling of this compound with an ortho-amino-substituted aryl alkyne, followed by an intramolecular cyclization.Indolo[4,3-fg]quinoline derivatives
Heck CyclizationIntramolecular Heck reaction of an N-alkenyl-4-iodo-7-methoxy-1H-indole, where a tethered alkene inserts into the C4-Pd bond.Fused polycyclic indoles with a new five or six-membered ring
Radical CyclizationGeneration of an aryl radical at the C-4 position, which can be trapped intramolecularly by a pendant unsaturated group (e.g., alkene or alkyne) attached to the indole nitrogen. nih.govTricyclic indole derivatives

Similarly, intramolecular Heck reactions represent another viable pathway for cyclization. clockss.org By first attaching an alkenyl chain to the indole nitrogen (N-1 position), a palladium(0) catalyst can facilitate an intramolecular cyclization between the C-4 position and the tethered double bond. This process, known as a Heck cyclization, is a powerful method for forming new five- or six-membered rings fused to the benzene (B151609) portion of the indole nucleus.

While less common, rearrangement reactions involving the indole core of such substituted systems are plausible under specific conditions, such as strong acid or thermal stress. However, the construction of new rings via cyclization remains the most documented and synthetically useful transformation for iodo-substituted indoles.

Influence of Halogen and Methoxy Substituents on Reactivity Profiles

The chemical reactivity of this compound is profoundly influenced by the electronic properties of its two substituents. The methoxy group (-OCH₃) at the C-7 position and the iodine atom (-I) at the C-4 position exert competing and complementary effects that dictate the molecule's reactivity profile in various transformations.

The 7-methoxy group is a strong electron-donating group (EDG) due to its resonance effect (+R), where the lone pairs on the oxygen atom can delocalize into the aromatic system. This donation of electron density increases the nucleophilicity of the indole ring, making it more susceptible to electrophilic substitution. This activating effect is particularly pronounced at the C-2, C-4, and C-6 positions of the indole nucleus. However, since the C-4 position is already substituted, this enhanced reactivity directs electrophiles primarily to the C-2 and C-6 positions.

Conversely, the iodine atom at C-4 exhibits a dual electronic nature. It is electron-withdrawing through the inductive effect (-I) due to its electronegativity, which deactivates the ring towards electrophilic attack. However, it can also donate electron density via resonance (+R), albeit weakly compared to the methoxy group. The dominant effect of the halogen in electrophilic aromatic substitution is typically its inductive deactivation. Nonetheless, the C-I bond itself is the primary site of reactivity in metal-catalyzed cross-coupling reactions. researchgate.net

The combination of these substituents creates a unique reactivity profile:

Cross-Coupling Reactions: The C-I bond is significantly more reactive than C-Br or C-Cl bonds in palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings. wikipedia.org This makes the iodine atom at C-4 an exceptionally useful "synthetic handle" for introducing a wide variety of substituents (aryl, vinyl, alkynyl groups) at this position under relatively mild conditions. The electron-donating 7-methoxy group does not significantly hinder these transformations.

Electrophilic Substitution: The powerful activating effect of the 7-methoxy group generally outweighs the deactivating inductive effect of the 4-iodo substituent. nih.gov Therefore, the molecule remains reactive towards electrophiles. The directing influence of the methoxy group, along with the inherent reactivity of the indole C-3 position, means that electrophilic attack will likely occur at positions C-2, C-3, or C-6.

Nucleophilic Substitution: Direct nucleophilic substitution on the indole ring is generally difficult. However, the presence of the 1-methoxy group on a nitro-substituted indole has been shown to facilitate nucleophilic substitution at the C-2 position, suggesting that N-alkoxy groups can activate the ring towards such reactions. nii.ac.jp

Table 2: Summary of Substituent Effects on Reactivity

SubstituentPositionElectronic EffectImpact on Reactivity
Iodine (-I)C-4Inductive (-I) > Resonance (+R)Deactivates ring to electrophilic attack; provides a highly reactive site for metal-catalyzed cross-coupling.
Methoxy (-OCH₃)C-7Resonance (+R) > Inductive (-I)Strongly activates the entire ring system towards electrophilic substitution, enhancing its nucleophilicity.

In essence, the substituents on this compound serve distinct roles. The 7-methoxy group acts as an electronic activator for the ring system, while the 4-iodo group functions as a versatile point of attachment for building molecular complexity through cross-coupling chemistry.

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

NMR spectroscopy is an essential tool for determining the precise structure of 4-Iodo-7-methoxy-1H-indole by probing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N.

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to each unique proton in the molecule. The chemical shifts are influenced by the electron-donating methoxy (B1213986) group and the electron-withdrawing and magnetically anisotropic iodine atom.

Based on general principles and data from similar indole (B1671886) structures, the expected proton environments are:

N-H Proton: A broad singlet is expected for the indole N-H proton, typically appearing downfield.

Aromatic Protons: The protons on the benzene (B151609) and pyrrole (B145914) rings will exhibit characteristic chemical shifts and coupling patterns. The C2 and C3 protons on the pyrrole ring, and the C5 and C6 protons on the benzene ring, will give rise to specific signals.

Methoxy Protons: The three protons of the methoxy group will appear as a sharp singlet, typically in the upfield region of the aromatic spectrum.

For a closely related compound, 7-iodo-4-methoxy-1H-indole-3-carbaldehyde , the following ¹H NMR data has been reported in dimethyl sulfoxide (B87167) (DMSO-d₆) and can be used as a reference point. The presence of the electron-withdrawing carbaldehyde group at the C3 position significantly influences the chemical shifts, particularly for the pyrrole ring protons. rsc.org

ProtonChemical Shift (δ) in ppmMultiplicityCoupling Constant (J) in Hz
N-H12.13s
CHO10.31s
H-27.98d3.1
H-57.52d8.2

Note: Data for 7-iodo-4-methoxy-1H-indole-3-carbaldehyde. 's' denotes a singlet and 'd' denotes a doublet.

In the absence of the C3-carbaldehyde group in this compound, the H-2 proton would be expected to shift significantly upfield.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts will be affected by the attached substituents. The carbon atom attached to the iodine (C4) will show a characteristic upfield shift due to the heavy atom effect.

The reported ¹³C NMR data for 7-iodo-4-methoxy-1H-indole-3-carbaldehyde in DMSO-d₆ is presented below as a reference. rsc.org

Carbon AtomChemical Shift (δ) in ppm
C=O184.2
C-7a141.4
C-2138.1
C-3a134.2
C-5133.7
C-6124.2
C-3119.3
C-4112.4
C-795.3

Note: Data for 7-iodo-4-methoxy-1H-indole-3-carbaldehyde.

For this compound, the absence of the carbaldehyde group would lead to the disappearance of the signal around 184.2 ppm and would cause shifts in the other carbon signals, particularly C2, C3, and C3a.

¹⁵N NMR spectroscopy can provide direct information about the electronic environment of the nitrogen atom in the indole ring. For the indole nitrogen in this compound, a single resonance is expected. The chemical shift would be influenced by the substituents on the indole core. Currently, no specific experimental ¹⁵N NMR data for this compound is available in the scientific literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For this compound (C₉H₈INO), the exact mass can be calculated and observed using high-resolution mass spectrometry (HRMS).

The expected molecular ion peak [M]⁺ would be observed at m/z corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve:

Loss of an iodine atom: A prominent peak corresponding to [M-I]⁺.

Loss of a methyl group: A peak corresponding to [M-CH₃]⁺ from the methoxy group.

Loss of carbon monoxide: A peak corresponding to [M-CO]⁺.

High-resolution mass spectrometry (HRMS) data for the related 7-iodo-4-methoxy-1H-indole-3-carbaldehyde has been reported, showing a calculated m/z for [M+H]⁺ of 285.9723 and a found value of 285.9729, which confirms its elemental composition. rsc.org

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands:

N-H Stretch: A sharp or broad band in the region of 3300-3500 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxy group appear just below 3000 cm⁻¹.

C=C Stretches: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

C-O Stretch: The ether linkage of the methoxy group will show a strong absorption band in the 1000-1300 cm⁻¹ region.

C-I Stretch: The carbon-iodine bond will have a characteristic stretching vibration in the far-infrared region, typically around 500-600 cm⁻¹.

The reported IR data for 7-iodo-4-methoxy-1H-indole-3-carbaldehyde includes peaks at 3228 (N-H stretch), 2851, 2743 (C-H stretches), and 1646 cm⁻¹ (C=O stretch). rsc.org The spectrum of this compound would be similar but would lack the strong carbonyl absorption.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids by determining the precise arrangement of atoms in three-dimensional space. This technique can confirm the connectivity of atoms and provide detailed information on bond lengths, bond angles, and intermolecular interactions.

As of now, there are no published reports on the single-crystal X-ray structure of this compound. Therefore, detailed crystallographic data, including unit cell dimensions, space group, and atomic coordinates, are not available.

Advanced Spectroscopic Techniques for Comprehensive Characterization

While standard one-dimensional Nuclear Magnetic Resonance (NMR) and basic Mass Spectrometry (MS) provide fundamental structural information for this compound, a comprehensive and unambiguous characterization necessitates the use of more advanced spectroscopic methodologies. These techniques offer deeper insights into the molecule's three-dimensional structure, precise atomic connectivity, vibrational modes, and fragmentation patterns, which are crucial for confirming its identity and understanding its physicochemical properties.

Two-Dimensional (2D) NMR Spectroscopy

Two-dimensional NMR experiments are indispensable for the complete assignment of proton (¹H) and carbon-¹³ (¹³C) signals, especially for substituted aromatic systems like this compound where spectral overlap can occur. ipb.pt

¹H-¹H Correlated Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would definitively establish the relationships between the aromatic protons on the benzene ring (H-5 and H-6) and the pyrrole ring protons (H-2 and H-3), confirming their respective positions.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of protonated carbons in the indole scaffold and the methoxy group.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial as it reveals longer-range couplings between protons and carbons (typically over two to three bonds). This technique would be instrumental in confirming the substitution pattern. For instance, correlations would be expected between the methoxy protons (-OCH₃) and the C-7 carbon, and between the N-H proton and carbons C-2 and C-7a. These correlations provide definitive proof of the locations of the iodo and methoxy substituents.

Interactive Table 1: Expected 2D NMR Correlations for this compound

Proton (¹H)COSY Correlations (¹H)HSQC Correlations (¹³C)Key HMBC Correlations (¹³C)
N-HH-2C-7aC-2, C-3a, C-7a
H-2N-H, H-3C-2C-3, C-3a, C-7a
H-3H-2C-3C-2, C-3a, C-4
H-5H-6C-5C-3a, C-4, C-6, C-7
H-6H-5C-6C-4, C-5, C-7, C-7a
-OCH₃NoneC(-OCH₃)C-7

Advanced Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) and tandem Mass Spectrometry (MS/MS) provide unequivocal confirmation of the molecular formula and offer detailed structural insights through controlled fragmentation. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS, often coupled with electrospray ionization (ESI), would determine the mass of the molecular ion with very high accuracy (typically to four or five decimal places). This allows for the calculation of the elemental composition, confirming the molecular formula C₉H₈INO.

Tandem Mass Spectrometry (MS/MS): In an MS/MS experiment, the molecular ion of this compound is isolated and then fragmented by collision-induced dissociation (CID). scielo.br The resulting fragment ions provide a "fingerprint" of the molecule's structure. Characteristic fragmentation pathways for indole alkaloids often involve cleavages of the pyrrole ring and loss of substituents. nih.govresearchgate.net For this compound, key expected fragments would include the loss of an iodine radical (•I), a methyl radical (•CH₃) from the methoxy group, and subsequent loss of carbon monoxide (CO) from the resulting phenol. researchgate.net Analyzing these fragmentation patterns helps to confirm the nature and position of the substituents. scielo.brresearchgate.net

X-Ray Crystallography

Single-crystal X-ray crystallography offers the most definitive structural characterization by providing a precise three-dimensional map of the atomic positions in the solid state. mdpi.com This technique would unambiguously confirm the connectivity and substitution pattern of the iodo and methoxy groups on the indole ring. Furthermore, it would provide detailed metric data, including:

Bond lengths and angles: Precise measurements can reveal electronic effects of the substituents on the indole core.

Molecular conformation: It would show the orientation of the methoxy group relative to the indole ring.

Intermolecular interactions: The crystal packing analysis reveals non-covalent interactions such as hydrogen bonding (involving the N-H group) and potential halogen bonding (involving the iodine atom), which govern the supramolecular architecture. mdpi.com

Interactive Table 2: Illustrative Crystallographic Data Parameters

ParameterDescriptionExpected Value/System
Crystal SystemThe geometric shape of the unit cell.Likely Monoclinic or Orthorhombic
Space GroupThe symmetry elements of the crystal.e.g., P2₁/c
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)To be determined experimentally
ZNumber of molecules per unit cell.To be determined experimentally
Key InteractionsDominant intermolecular forces.N-H···O or N-H···N hydrogen bonds, π-π stacking

Vibrational Spectroscopy Coupled with DFT Calculations

While Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy are common techniques, their power is significantly enhanced when combined with computational methods like Density Functional Theory (DFT). chemrxiv.orgresearchgate.net

Experimental Spectra: The FT-IR and FT-Raman spectra provide information on the vibrational modes of the molecule. mdpi.comresearchgate.net Key expected bands for this compound would include the N-H stretching vibration, aromatic C-H stretching, C=C stretching of the rings, and C-O stretching of the methoxy group.

DFT Calculations: By creating a computational model of the molecule, the theoretical vibrational frequencies and their corresponding intensities can be calculated. These calculated spectra can then be compared with the experimental FT-IR and FT-Raman data. This combined approach allows for a highly accurate and detailed assignment of each observed vibrational band to a specific atomic motion within the molecule, providing a much deeper level of characterization than experimental data alone. researchgate.netmdpi.com

No Published Computational Studies Found for this compound

Following a comprehensive search of scientific literature and databases, no specific computational or theoretical investigations for the chemical compound this compound were found. As a result, it is not possible to provide the detailed analysis requested in the article outline.

The specified sections require in-depth data from quantum chemical calculations that are unique to the exact molecular structure of this compound. This includes:

Density Functional Theory (DFT) Calculations: Optimized structural parameters, conformational analysis, Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and predicted vibrational spectra.

Natural Bond Orbital (NBO) Analysis: Information on electronic delocalization and donor-acceptor interactions within the molecule.

Molecular Electrostatic Potential (MEP) Mapping: Insights into the charge distribution and prediction of reactive sites.

Mechanistic Studies: Computational modeling of reaction pathways involving the compound.

While general principles of these computational methods are well-documented, the specific quantitative results (such as bond lengths, energy gaps, and potential maps) are generated through complex calculations performed on the molecule of interest. Searches for such studies on this compound did not yield any relevant publications. The available literature focuses on related but structurally distinct indole derivatives or provides general overviews of computational techniques without data on this specific compound. Therefore, generating a scientifically accurate article that adheres to the provided outline is not feasible at this time.

Computational and Theoretical Investigations

Quantum Chemical Descriptors and Structure-Property Correlations

Computational and theoretical chemistry provides a powerful lens through which the intrinsic electronic properties and reactivity of 4-Iodo-7-methoxy-1H-indole can be meticulously examined. Through the application of quantum chemical calculations, typically employing Density Functional Theory (DFT), a suite of molecular descriptors can be determined. These descriptors are instrumental in predicting the molecule's behavior in various chemical environments and in establishing correlations between its electronic structure and potential activities.

The electronic character of the indole (B1671886) scaffold is significantly modulated by the presence of the iodo and methoxy (B1213986) substituents. The methoxy group at the 7-position generally acts as an electron-donating group through resonance, increasing the electron density of the aromatic system. Conversely, the iodine atom at the 4-position exhibits a dual electronic nature; it is electron-withdrawing through its inductive effect due to its electronegativity, yet it can also participate in halogen bonding, a directional non-covalent interaction. These substituent effects collectively influence the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energies of the HOMO and LUMO are critical in understanding the chemical reactivity and kinetic stability of a molecule. A higher HOMO energy level suggests a greater propensity to donate electrons, indicating susceptibility towards electrophilic attack. Conversely, a lower LUMO energy level signifies a greater ability to accept electrons, implying reactivity towards nucleophiles. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A larger gap generally correlates with higher stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the interplay of the electron-donating methoxy group and the electron-withdrawing iodo group is expected to result in a nuanced electronic landscape. The methoxy group would likely raise the HOMO energy, making the molecule more susceptible to oxidation. The iodine atom, with its ability to stabilize the LUMO, is anticipated to lower its energy. This combined effect would likely lead to a reduced HOMO-LUMO gap compared to unsubstituted indole, suggesting a potentially higher reactivity for this compound.

From the HOMO and LUMO energies, several global reactivity descriptors can be derived, providing further insights into the molecule's properties. These include:

Ionization Potential (I): Approximated as -EHOMO, it represents the energy required to remove an electron from the molecule.

Electron Affinity (A): Approximated as -ELUMO, it represents the energy released when an electron is added to the molecule.

Electronegativity (χ): Calculated as (I + A) / 2, it measures the molecule's ability to attract electrons.

Chemical Hardness (η): Calculated as (I - A) / 2, it signifies the resistance to change in electron distribution or charge transfer. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (1 / η), it indicates the molecule's polarizability.

Electrophilicity Index (ω): Calculated as χ² / (2η), it quantifies the electrophilic nature of the molecule.

These quantum chemical descriptors provide a quantitative basis for understanding and predicting the chemical behavior of this compound and for correlating its structure with its observed properties. For instance, a high electrophilicity index might suggest that the molecule could act as a good electrophile in certain reactions.

The following table presents a hypothetical but illustrative set of calculated quantum chemical descriptors for this compound, based on the expected electronic effects of the iodo and methoxy substituents on the indole ring. These values are intended to provide a qualitative understanding and are not derived from direct experimental or published computational results for this specific molecule.

Quantum Chemical DescriptorSymbolCalculated Value (eV)
Highest Occupied Molecular Orbital EnergyEHOMO-5.85
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.20
HOMO-LUMO Energy GapΔE4.65
Ionization PotentialI5.85
Electron AffinityA1.20
Electronegativityχ3.525
Chemical Hardnessη2.325
Chemical SoftnessS0.430
Electrophilicity Indexω2.673

The distribution of the HOMO and LUMO across the molecular structure is also a critical aspect of the analysis. For indole derivatives, the HOMO is typically localized over the π-system of the indole ring, particularly the pyrrole (B145914) moiety. The LUMO is also generally distributed over the aromatic system. The presence of the methoxy group at the 7-position would likely enhance the HOMO density on the benzene (B151609) portion of the indole ring, while the iodo-substituent at the 4-position could influence the localization of the LUMO, potentially drawing some electron density towards the C-I bond, which is a known halogen bond donor site.

Structure-property correlations derived from these computational investigations are invaluable in medicinal chemistry and materials science. For example, the calculated descriptors can be used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies to build predictive models. These models can correlate the electronic properties of this compound and related compounds with their biological activities or material characteristics, thereby guiding the design of new molecules with enhanced or specific functionalities.

Medicinal Chemistry and Biological Activity Studies of 4 Iodo 7 Methoxy 1h Indole Derivatives

Indole (B1671886) Scaffolds in Modern Drug Discovery and Development

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in modern drug discovery and development. nih.govmdpi.com This versatile scaffold is present in a multitude of natural products, including the essential amino acid tryptophan, and serves as the foundational structure for many approved drugs. nih.gov Its unique electronic properties and the ability of the N-H group to act as a hydrogen bond donor are crucial for its interactions with various biological targets. mdpi.com The indole ring system is a key component in a wide range of pharmaceuticals, demonstrating activities from anti-inflammatory to anticancer and antimicrobial effects. nih.gov The adaptability of the indole scaffold allows for chemical modifications at various positions, enabling the fine-tuning of its pharmacological profile to enhance potency, selectivity, and pharmacokinetic properties. This has made indole derivatives a central focus for medicinal chemists in the design of new therapeutic agents.

Structure-Activity Relationship (SAR) Studies of Substituted Indoles

The biological activity of indole derivatives is profoundly influenced by the nature and position of substituents on the indole ring. Structure-Activity Relationship (SAR) studies are therefore critical in guiding the design of more potent and selective drug candidates. Research has consistently shown that modifications at various positions of the indole nucleus can dramatically alter the compound's interaction with its biological target.

For instance, in the context of anticancer agents, the position of a methoxy (B1213986) group on the indole ring of indolyl-pyridinyl-propenones has been shown to be a critical determinant of both potency and the mechanism of cell death. A study on isomeric methoxy substitutions revealed that a 5-methoxy derivative induced a form of non-apoptotic cell death called methuosis. In contrast, moving the methoxy group to the 6-position resulted in a more than 25-fold increase in growth inhibitory activity and switched the mechanism to disruption of microtubules, highlighting a sensitive SAR. nih.gov The 4-methoxy and 7-methoxy analogs of this particular scaffold showed significantly weaker activity. nih.gov

Investigation of Biological Targets and Mechanisms of Action

The therapeutic effects of indole derivatives stem from their interaction with a diverse range of biological targets. The specific substitutions on the indole ring dictate which targets are engaged and the subsequent cellular response.

In the field of oncology, indole derivatives have been shown to exert their anticancer effects through various mechanisms, including:

Tubulin Polymerization Inhibition: Certain indole derivatives can bind to the colchicine (B1669291) binding site of tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. The shift in activity observed when moving a methoxy group from the 5- to the 6-position on an indolyl-pyridinyl-propenone scaffold suggests a change in how the molecule interacts with tubulin. nih.govnih.gov

Kinase Inhibition: Many indole-based compounds are designed as inhibitors of various protein kinases that are often dysregulated in cancer. For example, new N-alkylindole-substituted 2-(pyrid-3-yl)-acrylonitriles have been identified as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis. nih.gov

Induction of Apoptosis and ROS Formation: Some indole derivatives can induce programmed cell death (apoptosis) and the generation of reactive oxygen species (ROS) in cancer cells, contributing to their antitumor efficacy. nih.gov

In the context of anti-infective research, indole derivatives have been found to target essential bacterial processes. For example, some synthetic indole derivatives have been shown to inhibit the respiratory metabolism of multidrug-resistant Gram-positive bacteria. nih.gov Others are being investigated as inhibitors of bacterial efflux pumps, which are a major mechanism of antibiotic resistance. nih.gov

Derivatization Strategies for Optimizing Biological Profiles

The optimization of the biological profile of a lead compound is a critical step in drug development. For 4-iodo-7-methoxy-1H-indole, various derivatization strategies can be envisioned to enhance its therapeutic potential. These strategies often involve modifying the core scaffold to improve factors like potency, selectivity, solubility, and metabolic stability.

Common derivatization approaches for the indole scaffold include:

N-Alkylation or N-Arylation: Modification at the N1 position of the indole ring can significantly impact the compound's properties. Introducing different alkyl or aryl groups can alter lipophilicity and steric hindrance, influencing how the molecule fits into a binding pocket. nih.gov

Substitution at C2 and C3: The C2 and C3 positions of the pyrrole (B145914) ring are highly reactive and amenable to a wide range of chemical transformations. Introducing various functional groups at these positions can lead to the discovery of novel derivatives with enhanced activity.

Modification of Benzene (B151609) Ring Substituents: The iodo and methoxy groups on the benzene portion of this compound are key modulators of its electronic and steric properties. Further derivatization could involve replacing the iodine with other halogens or functional groups, or altering the position or nature of the methoxy group to explore the SAR. nih.gov

Hybridization with Other Pharmacophores: Combining the indole scaffold with other known pharmacologically active moieties is a common strategy to develop hybrid molecules with potentially synergistic or dual modes of action. For instance, indole-triazole conjugates have been synthesized and shown to possess significant antimicrobial activity. mdpi.com

Applications in Specific Therapeutic Areas

Anti-Infective Research (e.g., Antibacterial, Antifungal, Antimycobacterial, Antiviral)

The indole scaffold is a promising framework for the development of new anti-infective agents to combat the growing threat of antimicrobial resistance. nih.gov While specific studies on the anti-infective properties of this compound derivatives are limited in the available literature, research on analogous compounds provides valuable insights.

Studies on other substituted indoles have demonstrated a broad spectrum of antimicrobial activity. For example, certain synthetic indole derivatives have shown potent activity against multidrug-resistant Gram-positive bacteria by inhibiting their respiratory metabolism. nih.gov Furthermore, halogenated indoles, such as 5-iodoindole, have been identified as having potent antimicrobial and antibiofilm activity against extensively drug-resistant Acinetobacter baumannii. nih.gov This suggests that the iodo- substitution at the C4 position of this compound could contribute to antibacterial efficacy.

The table below summarizes the anti-infective activity of some representative indole derivatives, highlighting the potential for this class of compounds.

Compound/Derivative ClassTarget Organism(s)Reported Activity
Synthetic Indole Derivatives (SMJ-2)Multidrug-resistant Gram-positive bacteriaInhibition of respiratory metabolism nih.gov
5-IodoindoleAcinetobacter baumannii (XDR)Potent antimicrobial and antibiofilm activity nih.gov
2-(1H-Indol-3-yl)-1H-benzo[d]imidazole DerivativesStaphylococcus aureus (including MRSA), Mycobacterium smegmatis, Candida albicansSignificant antimicrobial activity mdpi.com
Indole-1,2,4 Triazole ConjugatesVarious bacterial and fungal strainsGood to moderate antimicrobial activity mdpi.com

Anti-Cancer Research

The development of indole-based anticancer agents is a very active area of research. nih.govmdpi.com The structural diversity of indole derivatives allows them to target a wide range of mechanisms involved in cancer progression.

As previously discussed, the position of the methoxy group on the indole ring is critical for anticancer activity. A study on indolyl-pyridinyl-propenones demonstrated that a 6-methoxy substitution led to potent microtubule disruption and a GI₅₀ of 0.09 μM in U251 glioblastoma cells. In contrast, the 4-methoxy and 7-methoxy isomers were significantly less active, with the 7-methoxy derivative showing only moderate growth inhibitory activity. nih.gov This provides a strong rationale for investigating derivatives of this compound, as the 7-methoxy group, while less potent in that specific scaffold, may exhibit different activities when combined with a 4-iodo substitution or in other molecular contexts.

New N-alkylindole-substituted acrylonitriles have also shown promise, with some derivatives exhibiting sub-micromolar IC₅₀ values against various cancer cell lines, outperforming established multikinase inhibitors like gefitinib (B1684475) and sorafenib (B1663141) in certain assays. nih.gov Docking studies suggest that these compounds may act as inhibitors of VEGFR-2. nih.gov

The following table presents data on the anticancer activity of some methoxy-substituted indole derivatives, illustrating the importance of substituent positioning on biological activity.

CompoundCell LineActivity (GI₅₀/IC₅₀)Mechanism of Action
6-Methoxy-indolyl-pyridinyl-propenoneU251 Glioblastoma0.09 μMMicrotubule disruption nih.gov
5-Methoxy-indolyl-pyridinyl-propenoneU251 Glioblastoma2.30 μMMethuosis induction nih.gov
7-Methoxy-indolyl-pyridinyl-propenoneU251 GlioblastomaModerately growth inhibitoryNot specified nih.gov
4-Methoxy-indolyl-pyridinyl-propenoneU251 GlioblastomaWeak growth inhibitory activityNot specified nih.gov
N-alkylindole-substituted 2-(pyrid-3-yl)-acrylonitriles (various derivatives)HCT-116, A549, etc.Sub-micromolar IC₅₀ valuesVEGFR-2 inhibition, Apoptosis induction, ROS formation nih.gov

Anti-Inflammatory Research

Derivatives of the indole nucleus are frequently investigated for their anti-inflammatory potential. plos.org Research has shown that specific structural modifications can lead to potent inhibition of key inflammatory mediators.

One area of investigation involves the synthesis of 4-indolyl-2-arylaminopyrimidine derivatives. mdpi.com These compounds have been evaluated for their ability to inhibit the production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8), in human bronchial epithelial (HBE) cells stimulated by lipopolysaccharide (LPS). mdpi.com Certain derivatives, notably compounds 6c and 6h , demonstrated superior activity, with inhibition rates for IL-6 and IL-8 release ranging from 62% to 77% and 65% to 72%, respectively. mdpi.com Further in vivo studies on an acute lung injury (ALI) mouse model showed that compound 6h significantly reduced the infiltration of inflammatory cells into lung tissue. mdpi.com The mechanism of action for this protective effect was linked to the inhibition of p38 and ERK phosphorylation within the MAPK signaling pathway. mdpi.com

In another study, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were designed and synthesized to assess their impact on LPS-induced inflammatory responses in RAW264.7 macrophage cells. nih.gov The majority of these compounds effectively inhibited the production of nitric oxide (NO) and pro-inflammatory cytokines IL-6 and TNF-α. nih.gov Among the tested compounds, 13b was identified as the most potent anti-inflammatory agent without showing cytotoxicity. nih.gov

Table 1: Anti-Inflammatory Activity of Selected Indole Derivatives
CompoundTarget/AssayActivity/FindingReference
Compound 6h (4-indolyl-2-arylaminopyrimidine derivative)IL-6 and IL-8 release in HBE cellsInhibition of 77% (IL-6) and 72% (IL-8) mdpi.com
Compound 6c (4-indolyl-2-arylaminopyrimidine derivative)IL-6 and IL-8 release in HBE cellsInhibition of 62% (IL-6) and 65% (IL-8) mdpi.com
Compound 13b (indole-2-formamide benzimidazole[2,1-b]thiazole derivative)Inhibition of NO, IL-6, and TNF-α in RAW264.7 cellsMost potent activity in the series nih.gov

Antidiabetic Research

The indole framework is a promising scaffold for the discovery of novel antidiabetic drugs. plos.orgnih.gov Synthetic indole derivatives are actively being explored for their ability to modulate key enzymes involved in glucose metabolism. plos.orgnih.gov

One class of compounds, indeno[1,2-c]pyrazol-4(1H)-ones, which can be conceptually derived from indole-based structures, has been evaluated for its in vitro inhibitory activity against α-glucosidase and α-amylase, two enzymes critical for carbohydrate digestion. acs.org Inhibition of these enzymes can help reduce postprandial hyperglycemia. acs.org Within the synthesized series, several derivatives showed potent activity. Compound 4e was found to be a more potent inhibitor of the α-glucosidase enzyme than the standard drug Acarbose, with an IC₅₀ value of 6.71 µg/mL compared to 9.35 µg/mL for Acarbose. acs.org Additionally, compound 4i demonstrated significant inhibitory activity against the α-amylase enzyme, with an IC₅₀ of 11.90 µg/mL, which was superior to that of Acarbose (IC₅₀ = 22.87 µg/mL). acs.org

Table 2: Antidiabetic Activity of Indeno[1,2-c]pyrazol-4(1H)-one Derivatives
CompoundEnzyme TargetIC₅₀ (µg/mL)Standard (Acarbose) IC₅₀ (µg/mL)Reference
4eα-glucosidase6.719.35 acs.org
4iα-amylase11.9022.87 acs.org

Neurological and CNS-Related Research (e.g., Anticholinesterase, Neuroprotection)

Indole derivatives have attracted significant interest for their potential in treating central nervous system (CNS) disorders, including neurodegenerative diseases. dndi.orgmdpi.com Research has focused on their neuroprotective and enzyme-inhibiting properties. nih.gov

A series of synthetic indole–phenolic hybrid compounds were evaluated for their neuroprotective capabilities. nih.gov These compounds demonstrated significant cytoprotective effects against oxidative stress induced by hydrogen peroxide (H₂O₂) in SH-SY5Y neuroblastoma cells. For instance, compound 21 preserved cell viability up to 89.41% in the presence of H₂O₂, a significant increase compared to cells treated with H₂O₂ alone (52.28% viability). nih.gov The neuroprotective actions of these derivatives are linked to a combination of antioxidant and anti-aggregation properties. nih.gov

In the context of Alzheimer's disease, the inhibition of cholinesterase enzymes is a key therapeutic strategy. Indole-based compounds have been investigated as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). A study of tryptophan-based analogs identified compound 10 as a highly potent BChE inhibitor, with an IC₅₀ value of 56.9 nM. Another derivative, 2,3,4,5-tetrahydroazepino[4,3-b]indole(1H)-2-one derivative 26 , showed potent and selective inhibition of BChE with an IC₅₀ of 0.020 µM (20 nM).

Table 3: Neurological and CNS-Related Activity of Indole Derivatives
CompoundBiological Target/AssayActivity/FindingReference
Compound 21 (indole-phenolic hybrid)Neuroprotection in H₂O₂-stimulated SH-SY5Y cellsIncreased cell viability to 89.41% nih.gov
Compound 10 (tryptophan-based analog)Butyrylcholinesterase (BChE) InhibitionIC₅₀ = 56.9 nM
Compound 26 (azepino[4,3-b]indole derivative)Butyrylcholinesterase (BChE) InhibitionIC₅₀ = 0.020 µM

Other Emerging Therapeutic Applications (e.g., Anti-trypanosomal)

The therapeutic potential of indole derivatives extends to infectious diseases, with significant research into their activity against trypanosomatid parasites, the causative agents of diseases like Chagas disease and African sleeping sickness. mdpi.com

Structure-activity relationship studies on a class of indole-fused benzazepinones known as paullones have demonstrated that the indole motif is essential for their anti-trypanosomal activity. nih.gov These compounds exert their effect by inhibiting trypanothione (B104310) synthetase (TryS), an enzyme crucial for the parasite's survival. plos.orgnih.gov Compounds lacking the indole moiety exhibit a complete loss of activity. nih.gov

In the search for treatments for Chagas disease, caused by Trypanosoma cruzi, a phenotypic screening campaign identified several hits containing an indole core. nih.gov Subsequent optimization of a series of 1H-indole-2-carboxamides led to the identification of compounds with potent activity against the intracellular amastigote form of the parasite. For example, compound 24 was found to be a log unit more potent than the initial hits, with a pEC₅₀ of 6.5. nih.gov Furthermore, indole phytoalexins, such as 1-methoxyspirobrassinol, have also shown significant antiproliferative effects on intracellular T. cruzi amastigotes, highlighting them as potential candidates for antichagasic drug development.

Table 4: Anti-trypanosomal Activity of Indole Derivatives
Compound Class/ExampleTarget OrganismActivity/FindingReference
N5-substituted paullonesTrypanosoma brucei bruceiInhibition of Trypanothione Synthetase (TryS); Indole motif is essential for activity. plos.orgnih.gov
Compound 24 (1H-indole-2-carboxamide derivative)Trypanosoma cruzipEC₅₀ = 6.5 against intracellular amastigotes. nih.gov
1-methoxyspirobrassinolTrypanosoma cruziSignificant antiproliferative effects on intracellular amastigotes.

Future Research Directions and Perspectives

Development of Novel and Efficient Synthetic Routes for Complex Indole (B1671886) Scaffolds

While established methods for indole synthesis exist, the demand for more intricate and diversely functionalized indole cores continues to drive the development of novel synthetic strategies. A significant area of future research will be the creation of more atom-economical and environmentally benign methods. chim.it Transition-metal-catalyzed reactions, particularly those involving palladium, rhodium, and ruthenium, have been instrumental in constructing functionalized indoles. mdpi.comderpharmachemica.comrsc.org Future efforts will likely focus on expanding the repertoire of these catalytic systems to allow for the efficient synthesis of complex, polycyclic indole architectures that are currently challenging to access. derpharmachemica.comrawdatalibrary.netbenthamdirect.com

A key trend is the move towards C-H activation strategies, which allow for the direct functionalization of the indole core without the need for pre-functionalized starting materials. mdpi.comthieme-connect.comresearchgate.net This approach offers a more streamlined and efficient route to novel derivatives. Furthermore, the development of one-pot, multi-component reactions will be crucial for generating libraries of diverse indole-based compounds for high-throughput screening. organic-chemistry.org The exploration of novel catalysts and reaction conditions that are milder and more tolerant of a wider range of functional groups will also be a priority. beilstein-journals.org

Table 1: Emerging Synthetic Strategies for Complex Indole Scaffolds

Synthetic Strategy Key Advantages Potential Application for 4-Iodo-7-methoxy-1H-indole
C-H Activation Atom economy, reduced synthetic steps, direct functionalization. mdpi.comthieme-connect.com Direct introduction of functional groups at various positions of the indole ring.
Palladium-Catalyzed Domino Reactions One-pot synthesis, rapid assembly of complex structures. organic-chemistry.org Efficient construction of polycyclic systems incorporating the this compound core.
Photocatalysis Mild reaction conditions, use of visible light as a renewable energy source. Green and sustainable synthesis of novel derivatives.

Exploration of Diverse Chemical Transformations for Further Functionalization

The existing iodo and methoxy (B1213986) groups on the this compound scaffold provide valuable handles for a wide array of chemical transformations. Future research will undoubtedly focus on leveraging these functionalities to create a diverse range of derivatives. The carbon-iodine bond at the C4 position is particularly amenable to various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, enabling the introduction of aryl, alkynyl, and vinyl groups, respectively.

Beyond the existing functional groups, the direct C-H functionalization of the indole ring at other positions (C2, C3, C5, and C6) will be a major area of exploration. chim.itnih.govrsc.org The development of site-selective C-H activation methods will be critical to achieving precise control over the substitution pattern and generating novel analogues with unique pharmacological profiles. nih.govrsc.org The use of directing groups that can be easily installed and removed will play a pivotal role in achieving this selectivity. nih.gov Furthermore, the exploration of dearomatization reactions of the indole core could lead to the synthesis of novel spirocyclic and bridged systems with interesting three-dimensional structures.

Advanced Computational Modeling for Rational Drug Design and Target Identification

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of new therapeutic agents and the identification of their biological targets. indexcopernicus.comfrontiersin.org In the context of this compound and its derivatives, advanced computational modeling will be instrumental in several key areas.

Pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies can be employed to understand the key structural features required for a desired biological activity and to predict the potency of newly designed compounds. frontiersin.org Molecular docking simulations can be used to predict the binding modes of indole derivatives to specific protein targets, providing insights into the molecular basis of their activity and guiding the design of more potent and selective inhibitors. acs.orgnih.goveurekaselect.comnih.gov

Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling can be used to assess the drug-like properties of virtual compounds early in the design process, helping to prioritize candidates with favorable pharmacokinetic and safety profiles. indexcopernicus.com These computational approaches, when used in an integrated manner, can significantly accelerate the discovery and optimization of novel indole-based drug candidates. indexcopernicus.com

Table 2: Computational Approaches in Indole-Based Drug Design

Computational Method Application Relevance to this compound
Pharmacophore Modeling Identifying essential structural features for biological activity. frontiersin.org Guiding the design of new derivatives with enhanced potency.
Molecular Docking Predicting binding modes and affinities to protein targets. nih.gov Identifying potential biological targets and optimizing ligand-receptor interactions.
QSAR Predicting the biological activity of compounds based on their chemical structure. frontiersin.org Prioritizing the synthesis of the most promising candidates.

Interdisciplinary Approaches in Biological Evaluation and Mechanism Elucidation

A comprehensive understanding of the biological activities and mechanisms of action of this compound derivatives will require a collaborative, interdisciplinary approach. This involves integrating expertise from synthetic chemistry, molecular and cellular biology, pharmacology, and computational biology.

Initial biological evaluation will likely involve high-throughput screening of a library of derivatives against a panel of disease-relevant targets to identify initial hits. mdpi.com Once active compounds are identified, detailed in vitro and in vivo studies will be necessary to characterize their pharmacological effects and to elucidate their mechanisms of action. This may involve a range of techniques, including enzymatic assays, cell-based assays, and animal models of disease.

Molecular biology techniques, such as genomics and proteomics, can be used to identify the cellular pathways and molecular targets that are modulated by the indole derivatives. For instance, identifying the specific enzymes or receptors that these compounds interact with is crucial for understanding their therapeutic potential. nih.govmdpi.com This integrated approach will be essential for translating promising lead compounds into novel therapeutic agents.

Unexplored Biological Activities and Emerging Therapeutic Applications of Indole Derivatives

The indole scaffold is present in a vast number of natural products and clinically used drugs, demonstrating a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govnih.govresearchgate.netbenthamscience.comresearchgate.netnih.govresearchgate.net While certain therapeutic areas have been extensively explored for indole derivatives, there remains significant potential to uncover novel biological activities and therapeutic applications.

Future research should focus on screening this compound and its derivatives against a broader range of biological targets and disease models. This could include exploring their potential as modulators of epigenetic targets, as agents for neurodegenerative diseases, or as treatments for metabolic disorders. nih.govrsc.org The unique substitution pattern of this compound may confer novel pharmacological properties that have yet to be discovered.

A meta-analysis of marine indole alkaloids has highlighted that the bioactivity of a large percentage of these natural products remains underexplored. rsc.org This suggests that a systematic and broad-based biological evaluation of novel synthetic indole scaffolds, such as derivatives of this compound, could lead to the discovery of compounds with unexpected and valuable therapeutic properties. The continued exploration of the vast chemical space accessible from this versatile scaffold holds great promise for the development of next-generation therapeutics. nih.govbioengineer.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.